molecular formula C4H4BrN3 B1273705 3-Amino-6-bromopyridazine CAS No. 88497-27-2

3-Amino-6-bromopyridazine

Cat. No.: B1273705
CAS No.: 88497-27-2
M. Wt: 174 g/mol
InChI Key: FXTDHDQFLZNYKW-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridazine is a heterocyclic compound with the molecular formula C4H4BrN3 It is a derivative of pyridazine, characterized by the presence of an amino group at the third position and a bromine atom at the sixth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyridazine can be efficiently carried out starting from 4-bromo-pyridazine-3,6-dione. The process involves a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation . Another method involves the reaction of 6-bromopyridazin-3-amine with 2-bromo-1,1-diethoxyethane in the presence of p-toluenesulphonic acid in an ethanol-water mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromopyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Amination Reactions: The amino group can participate in further functionalization through amination reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Amination Agents: Such as ammonia or primary amines for introducing amino groups.

    Solvents: Ethanol, water, and dimethyl ether are commonly used solvents.

Major Products:

Scientific Research Applications

3-Amino-6-bromopyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-bromopyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-bromopyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTDHDQFLZNYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383405
Record name 3-Amino-6-bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88497-27-2
Record name 3-Amino-6-bromopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is understanding the solubility of 3-Amino-6-bromopyridazine important?

A1: Solubility plays a crucial role in drug development and various chemical processes. For a compound to be biologically active, it needs to be soluble in both aqueous and lipid environments to reach its target and exert its effect. In the case of this compound, [] investigates its solubility in different solvents and cosolvent systems. This information is vital for:

    Q2: What were the key findings of the research regarding the solubility of this compound?

    A2: The research focused on experimentally determining and modeling the solubility of this compound in several solvents and cosolvent mixtures. Here are some key findings:

    • Temperature Dependence: The study found that the solubility of this compound generally increased with increasing temperature in all tested solvents []. This behavior is typical for many solid solutes.
    • Cosolvent Effect: The use of cosolvents significantly influenced the solubility. For example, adding water to some organic solvents initially increased solubility, but further additions led to a decrease []. This highlights the complex interactions between the compound, solvents, and cosolvents.
    • Model Accuracy: The researchers successfully utilized the Extended Hildebrand Solubility Parameter approach to model the solubility data, demonstrating its applicability for predicting this compound's solubility in various solvent systems [].

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